molecular formula C8H3BrFNO B2690330 3-Bromo-5-fluoro-4-formylbenzonitrile CAS No. 2219379-93-6

3-Bromo-5-fluoro-4-formylbenzonitrile

Cat. No.: B2690330
CAS No.: 2219379-93-6
M. Wt: 228.02
InChI Key: RBHKWXVTSHBSSI-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-4-formylbenzonitrile is an organic compound with the molecular formula C8H3BrFNO. It is a derivative of benzonitrile, featuring bromine, fluorine, and formyl functional groups. This compound is utilized in various chemical reactions and serves as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluoro-4-formylbenzonitrile typically involves the bromination and fluorination of benzonitrile derivatives. One common method includes the reaction of 3-bromo-5-fluorobenzonitrile with a formylating agent under controlled conditions. For instance, a solution of 3-bromo-5-fluorobenzonitrile in dry tetrahydrofuran (THF) is cooled to 0°C, followed by the addition of isopropylmagnesium chloride (iPrMgCl) in THF. The mixture is stirred at 0°C for 15 minutes and then at ambient temperature for 1 hour .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is often purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoro-4-formylbenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Cycloaddition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.

Common Reagents and Conditions

    Substitution: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

    Substitution: Formation of various substituted benzonitriles.

    Oxidation: Conversion to 3-bromo-5-fluoro-4-carboxybenzonitrile.

    Reduction: Formation of 3-bromo-5-fluoro-4-hydroxybenzonitrile.

Scientific Research Applications

3-Bromo-5-fluoro-4-formylbenzonitrile is used in scientific research for:

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoro-4-formylbenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The formyl group can participate in nucleophilic addition reactions, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

3-bromo-5-fluoro-4-formylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrFNO/c9-7-1-5(3-11)2-8(10)6(7)4-12/h1-2,4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBHKWXVTSHBSSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C=O)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2219379-93-6
Record name 3-bromo-5-fluoro-4-formylbenzonitrile
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